N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C31H28N4O3S3 and its molecular weight is 600.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
- Patel et al. (2009) synthesized various substituted benzothiazoles and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the versatility of similar compounds in drug discovery and development Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009).
Antipsychotic Potential
- Norman et al. (1996) investigated heterocyclic analogues for their potential antipsychotic effects, highlighting the significance of such compounds in treating psychiatric disorders Norman, M. H., Navas, F., Thompson, J., & Rigdon, G. (1996).
Advances in Sulfonamide Hybrids
- Ghomashi et al. (2022) reviewed recent advances in two-component sulfonamide hybrids for various pharmacological activities, underlining the importance of such compounds in medicinal chemistry Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022).
Characterization and Psychotropic Activity
- Zablotskaya et al. (2013) synthesized new derivatives and assessed them for psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities, demonstrating the therapeutic potential of such compounds Zablotskaya, A., Segal, I., Geronikaki, A., Eremkina, T., Belyakov, S., Petrova, M., Shestakova, I., Zvejniece, L., & Nikolajeva, V. (2013).
Novel Hetarylquinolines
- Aleqsanyan et al. (2021) discussed the synthesis of hetarylquinolines, showcasing the chemical versatility and potential application of similar structures in drug development Aleqsanyan, I. L., & Hambardzumyan, L. (2021).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O3S3/c1-34-18-16-23-27(19-34)40-31(28(23)30-32-24-9-3-5-11-26(24)39-30)33-29(36)21-12-14-22(15-13-21)41(37,38)35-17-6-8-20-7-2-4-10-25(20)35/h2-5,7,9-15H,6,8,16-19H2,1H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYAUZALHMODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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